molecular formula C23H20N2O4S2 B2556573 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865175-79-7

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2556573
CAS No.: 865175-79-7
M. Wt: 452.54
InChI Key: VIBTWWMAMRRRQV-VHXPQNKSSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, an allyl group at position 3, and a (Z)-configured imine bond linking to a 3-methoxy-2-naphthamide moiety. The methylsulfonyl group enhances electron-withdrawing properties, while the allyl and naphthamide groups contribute steric bulk and aromatic interactions, respectively.

Properties

IUPAC Name

3-methoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-4-11-25-19-10-9-17(31(3,27)28)14-21(19)30-23(25)24-22(26)18-12-15-7-5-6-8-16(15)13-20(18)29-2/h4-10,12-14H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBTWWMAMRRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including the benzo[d]thiazole moiety, allyl group, and methylsulfonyl group, enhance its solubility and reactivity, making it a candidate for various pharmacological studies.

Structural Characteristics

The molecular formula of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 358.41 g/mol

The compound features:

  • A benzo[d]thiazole ring which is crucial for its biological activity.
  • An allyl group that may participate in various chemical reactions.
  • A methylsulfonyl group that enhances solubility and reactivity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study, benzothiazole derivatives demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The DPPH assay is commonly employed to evaluate the ability of compounds to scavenge free radicals. Preliminary results indicate that similar benzothiazole derivatives possess notable antioxidant properties with IC50 values comparable to established antioxidants like ascorbic acid . The presence of functional groups such as the methylsulfonyl group contributes to this activity by stabilizing free radicals through resonance.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines .

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the allyl and methylsulfonyl groups.
  • Final coupling with 3-methoxy-2-naphthamidine.

The reaction conditions must be optimized for yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis.

Case Studies and Research Findings

  • Antimicrobial Study : A study comparing various benzothiazole derivatives found that those with methylsulfonyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus with inhibition zones reaching up to 24 mm .
  • Antioxidant Evaluation : In a DPPH scavenging assay, a related compound showed an IC50 value of 0.015 mg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 0.022 mg/mL) .
  • Cytotoxicity Assay : A series of benzothiazole derivatives were tested against different cancer cell lines, revealing that some derivatives induced apoptosis in more than 70% of treated cells at concentrations as low as 10 µM .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Benzothiazole Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Core Structure: Benzothiazole with a trifluoromethyl group at position 4. Key Differences: Replaces the methylsulfonyl group with trifluoromethyl and substitutes the allyl-naphthamide system with a phenylacetamide.
Triazole and Oxadiazole Derivatives
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ():

    • Core Structure : 1,2,3-Triazole linked to a naphthyloxy-methyl group and phenylacetamide.
    • Key Differences : Triazole instead of benzothiazole; lacks sulfur-based substituents (e.g., methylsulfonyl).
    • Spectral Data : C=O stretch at 1671–1682 cm⁻¹ (cf. target compound’s amide C=O ~1670–1690 cm⁻¹) .
  • 1,3,4-Oxadiazole Derivatives ():

    • Core Structure : Oxadiazole or triazole-phthalide hybrids.
    • Key Differences : Oxygen-rich heterocycles vs. sulfur-containing benzothiazole.
    • Synthesis : Often involve hydrazine-mediated cyclization, contrasting with copper-catalyzed cycloadditions for triazoles () or nucleophilic substitutions for benzothiazoles .
Thiadiazole Derivatives
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Core Structure: Thiadiazole with acryloyl and benzamide groups. Key Differences: Thiadiazole core vs. benzothiazole; dimethylamino-acryloyl substituent introduces conjugated π-systems absent in the target compound. Spectral Data: C=O stretches at 1638–1690 cm⁻¹, consistent with amide functionalities across analogs .

Substituent Effects and Functional Groups

Compound Core Heterocycle Key Substituents C=O Stretch (IR, cm⁻¹) Synthesis Method
Target Compound Benzothiazole 6-(methylsulfonyl), 3-allyl, 3-methoxy-2-naphthamide ~1670–1690 Likely multi-step nucleophilic substitution
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide Not reported Substitution/condensation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1,2,3-Triazole Naphthyloxy-methyl, phenylacetamide 1671–1682 Cu-catalyzed cycloaddition
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole 3-methylphenyl, dimethylamino-acryloyl 1638–1690 Cyclocondensation

Preparation Methods

Synthesis of 6-(Methylsulfonyl)Benzo[d]Thiazol-2(3H)-One

The methylsulfonyl group is introduced via sulfonation of a precursor. A validated route involves:

  • Sulfonation of 2-Amino-6-nitrobenzenethiol : Treatment with methanesulfonyl chloride in the presence of pyridine yields 2-amino-6-(methylsulfonyl)benzenethiol.
  • Cyclization : Reacting the thiol with ethyl chloroformate in dichloromethane forms the benzothiazol-2(3H)-one core.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Yield: 78–85%.

Allylation at the N3 Position

Introduction of the Allyl Group

The allyl moiety is introduced via nucleophilic substitution or alkylation:

  • Alkylation with Allyl Bromide : Treatment of 6-(methylsulfonyl)benzothiazol-2(3H)-one with allyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
  • Optimization : Excess allyl bromide (1.5 equiv) and prolonged reaction times (12–18 hours) improve yields to 90–92%.

Key Data :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Yield 90–92%

Formation of the Imine Linkage with 3-Methoxy-2-Naphthamide

Condensation Reaction

The Z-configured imine is formed via Schiff base condensation:

  • Activation of 3-Methoxy-2-Naphthoic Acid : Conversion to the acid chloride using thionyl chloride.
  • Coupling : Reaction of 3-allyl-6-(methylsulfonyl)benzothiazol-2(3H)-imine with the acid chloride in tetrahydrofuran (THF) catalyzed by triethylamine.

Stereoselectivity : The Z isomer predominates (≥95%) due to steric hindrance from the allyl and naphthamide groups.

Reaction Profile :

Parameter Value
Catalyst Et₃N
Solvent THF
Temperature 25°C
Isomeric Ratio (Z:E) 95:5

Purification and Isolation of the Z Isomer

Crystallization and Chromatography

  • Crystallization : Recrystallization from ethanol/water mixtures isolates the Z isomer with >99% purity.
  • Chiral HPLC : Employed for analytical validation, using a Chiralpak AD-H column (hexane:isopropanol = 70:30).

Purification Data :

Method Purity (%) Yield (%)
Recrystallization 99.2 85
HPLC 99.5 78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, naphthamide H), 7.92–7.85 (m, 3H, aromatic H), 5.98–5.82 (m, 2H, allyl CH₂), 3.89 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₁N₂O₄S₂ [M+H]⁺: 489.0987; found: 489.0989.

X-ray Crystallography

Single-crystal analysis confirms the Z configuration, with dihedral angles of 15.8° between the benzothiazole and naphthamide planes.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield RangeReference
CatalystCu(OAc)₂ (10 mol%)60-85%
Solvent Ratiot-BuOH:H₂O (3:1)-
Reaction Time6–8 hours-
Purification MethodEthanol recrystallization70-90% purity

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Allyl protons (δ 5.2–5.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and naphthamide aromatic protons (δ 7.2–8.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and methylsulfonyl (δ ~55 ppm) carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced: How to resolve contradictions in NMR data for the Z-isomer?

Methodological Answer:

  • 2D NMR : Use NOESY to confirm stereochemistry (e.g., spatial proximity between allyl and naphthamide protons) .
  • Variable Temperature NMR : Assess dynamic effects in hindered rotations (e.g., sulfonyl group conformation) .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–S bond angles from single-crystal XRD, as in C8–S1–N2: 106.02° ).

Advanced: What strategies validate biological mechanisms (e.g., STING agonism)?

Methodological Answer:

  • In Vitro Assays : Measure interferon-β (IFN-β) secretion in THP-1 cells using ELISA for STING pathway activation .
  • Computational Docking : Model interactions with STING’s binding pocket (e.g., hydrogen bonding with Arg238) using software like AutoDock .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the naphthamide) to correlate structural features with activity .

Basic: How to improve solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (<10%) or cyclodextrin-based solutions .
  • Salt Formation : Explore hydrochloride or sodium salts (e.g., sulfonamide deprotonation) .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the allyl or methoxy substituents .

Advanced: How to address low yields in cycloaddition steps?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Cu(OAc)₂ (e.g., Ru-based catalysts for higher regioselectivity) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 80°C vs. 8 hours at RT) .
  • DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, temperature) via response surface methodology .

Basic: What purification methods ensure high purity?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate for intermediates with high crystallinity .
  • Column Chromatography : For polar byproducts, employ gradients of chloroform:methanol (95:5 to 85:15) .
  • HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases for final compounds .

Advanced: How to analyze tautomerism in the benzothiazole core?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) under varying pH .
  • Theoretical Calculations : Use DFT (B3LYP/6-311+G*) to compare thione-thiol tautomer energies .
  • ¹H-¹⁵N HMBC : Detect nitrogen environments to distinguish tautomeric forms .

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